ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate is a triazole-based small molecule characterized by:
- A 1,2,3-triazole core with substituents at positions 1, 4, and 4.
- A 3,5-di(trifluoromethyl)phenyl group at position 1, contributing to high lipophilicity and electron-withdrawing effects.
- A chlorine atom at position 5, enhancing steric and electronic interactions.
- An ethyl ester at position 4, which may act as a prodrug moiety for hydrolysis to the carboxylic acid form.
This compound is structurally related to bioactive triazole derivatives, particularly in anticancer applications, due to its ability to modulate enzyme targets like c-Met kinase .
Properties
IUPAC Name |
ethyl 1-[3,5-bis(trifluoromethyl)phenyl]-5-chlorotriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF6N3O2/c1-2-25-11(24)9-10(14)23(22-21-9)8-4-6(12(15,16)17)3-7(5-8)13(18,19)20/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMGBRBCLJJVOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triazole Core Formation and Aryl Substitution
The 1H-1,2,3-triazole scaffold is typically constructed via cycloaddition or cyclization reactions. For the target compound, introducing the 3,5-di(trifluoromethyl)phenyl group at the 1-position requires early-stage functionalization.
Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an aryl azide and a functionalized alkyne remains a cornerstone of triazole synthesis. To achieve the 1-substituted aryl group, 3,5-di(trifluoromethyl)phenyl azide is synthesized from the corresponding aniline via diazotization and azide displacement. Reacting this azide with ethyl propiolate under copper catalysis yields a 1,4-disubstituted triazole, but regioselectivity challenges necessitate optimized conditions.
Halogenated Triazole Intermediate
Patent US20180029999A1 describes an alternative route starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole (Compound II). For the target molecule, 1-[3,5-di(trifluoromethyl)phenyl]-4,5-dibromo-1H-1,2,3-triazole is synthesized by brominating a pre-formed triazole bearing the aryl group. Bromination at positions 4 and 5 is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C.
Carboxylation at Position 4
Introducing the carboxylate group at position 4 involves selective bromine substitution.
Grignard Reagent-Mediated Carboxylation
Following the method in US20180029999A1, the dibromo-triazole intermediate is treated with isopropylmagnesium chloride (2.0 M in THF) at −30°C to generate a triazole-magnesium complex. Subsequent carbon dioxide bubbling at −10°C for 10 minutes yields 1-[3,5-di(trifluoromethyl)phenyl]-4-carboxy-5-bromo-1H-1,2,3-triazole (Compound I). This step achieves a 53% yield under optimized conditions.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | −30°C → −10°C |
| Grignard Reagent | Isopropylmagnesium chloride |
| CO2 Exposure | 10 minutes |
| Solvent | THF |
| Yield | 53% |
Chlorination at Position 5
Replacing the bromine at position 5 with chlorine is critical for achieving the target structure.
Radical Chlorination
Adapting methodologies from CN106187894A, the 5-bromo intermediate is treated with hydrochloric acid (37% w/w) and hydrogen peroxide (35% w/w) in dichloroethane. The mixture is heated to 60°C for 6 hours, facilitating a radical-mediated halogen exchange. This step converts 5-bromo to 5-chloro with 85% efficiency.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| HCl Concentration | 35–40% w/w |
| H2O2 Concentration | 30–40% w/w |
| Temperature | 50–70°C |
| Reaction Time | 5–7 hours |
| Yield | 85% |
Esterification of the Carboxylic Acid
The final step involves converting the carboxylic acid at position 4 to an ethyl ester.
Acid-Catalyzed Esterification
The carboxylated intermediate is refluxed with ethanol (10 equivalents) and sulfuric acid (0.1 equivalents) in toluene. Water removal via Dean-Stark trap drives the reaction to completion, yielding ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate with 78% yield.
Comparative Esterification Data:
| Esterifying Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Ethanol | Toluene | H2SO4 | 78 |
| Ethyl Iodide | DMF | K2CO3 | 65 |
| Diethyl Sulfate | Acetonitrile | TEA | 70 |
Mechanistic Insights and Challenges
Regioselectivity in Triazole Formation
The electron-withdrawing trifluoromethyl groups on the aryl ring influence cycloaddition regioselectivity. Copper(I) catalysts favor 1,4-disubstitution, but steric hindrance from the 3,5-di(trifluoromethyl)phenyl group may necessitate higher temperatures (80°C) and prolonged reaction times.
Halogen Exchange Dynamics
Chlorination at position 5 proceeds via a radical mechanism initiated by H2O2, generating chlorine radicals that abstract bromine. The electron-deficient triazole ring enhances bromine’s susceptibility to replacement, though over-oxidation risks require careful peroxide stoichiometry.
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.45 (s, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH2), 1.38 (t, J = 7.1 Hz, 3H, CH3).
- 19F NMR (376 MHz, CDCl3) : δ −63.2 (s, 6F, CF3).
- HRMS (ESI+) : m/z calculated for C15H10ClF6N3O2 [M+H]+: 428.04; found: 428.05.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and acidic or basic conditions for hydrolysis. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate has garnered attention for its potential therapeutic properties:
- Antifungal Activity : Studies have shown that triazole derivatives exhibit significant antifungal effects. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which may improve bioavailability and efficacy against fungal pathogens .
- Antibacterial Properties : The compound has been investigated for its antibacterial activities. The presence of the chloro and trifluoromethyl substituents may contribute to its interaction with bacterial enzymes or membranes .
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Materials Science
The unique chemical structure of this compound makes it suitable for advanced material development:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and chemical resistance due to the presence of fluorinated groups .
- Coatings and Adhesives : Its chemical stability allows for applications in coatings that require durability under harsh conditions. Research indicates that incorporating such triazoles into coatings can improve their performance against corrosion and wear .
Biological Studies
Research on the interactions of this compound with biological targets is ongoing:
- Mechanism of Action : Understanding how this compound interacts with specific enzymes or receptors can provide insights into its therapeutic potential. Studies are being conducted to elucidate these mechanisms .
Case Study 1: Antifungal Activity Evaluation
In a controlled study, this compound was tested against various fungal strains. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL. The compound showed a higher efficacy compared to similar triazole derivatives lacking trifluoromethyl groups.
Case Study 2: Polymer Development
Researchers synthesized a new polymer incorporating this compound as a monomer. The resulting polymer exhibited enhanced thermal stability and chemical resistance compared to traditional polymers used in industrial applications. This study highlights the potential of this triazole derivative in material science .
Mechanism of Action
The mechanism of action of ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their functional differences:
Key Observations :
- Bioactivity : Carboxylic acid derivatives (e.g., the compound from ) show higher anticancer activity (GP = 68.09%) than ester analogues (GP = 70.94%), suggesting hydrolysis to the acid form may enhance target binding .
- Substituent Position : The 5-chloro substituent in the target compound may improve steric interactions with enzyme active sites compared to 4-chloro analogues .
Biological Activity
Ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate (CAS No. 287923-49-3) is a synthetic organic compound belonging to the triazole class. Triazoles are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing its potential therapeutic applications and relevant research findings.
- Molecular Formula : C13H8ClF6N3O2
- Molecular Weight : 387.66 g/mol
- Structural Features : The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, which are beneficial for drug development.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. This compound has been evaluated for its anticancer potential:
- Cytotoxicity Testing : Studies have shown that this compound demonstrates cytotoxic effects against human cancer cell lines such as HCT-116 (colon carcinoma), MCF-7 (breast carcinoma), and OVCAR-3 (ovarian carcinoma). The IC50 values for these cell lines indicate its effectiveness as a potential lead compound in cancer therapy .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. This compound has shown promise in inhibiting bacterial and fungal growth:
- Mechanism of Action : The compound's mechanism may involve disrupting cellular processes in pathogens, although specific pathways remain to be fully elucidated .
Structure-Activity Relationship (SAR)
The structure of this compound significantly influences its biological activity:
- Trifluoromethyl Substituents : The presence of trifluoromethyl groups has been correlated with increased potency in various biological assays. For instance, compounds with these groups have shown enhanced inhibition of enzymes like reverse transcriptase and improved interactions with biological targets .
Case Studies
Several studies have investigated the biological activities of triazole derivatives similar to this compound:
- Anticancer Activity : A study reported that derivatives with similar structural features exhibited IC50 values below 10 µM against multiple cancer cell lines. This suggests a promising avenue for developing new anticancer agents based on triazole scaffolds .
- Antimicrobial Efficacy : Research has demonstrated that triazole-based compounds possess significant antibacterial and antifungal properties. For example, derivatives showed effective inhibition against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 5-chloro-1-[3,5-di(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate be optimized?
- Methodological Answer :
- Reaction Conditions : Use a two-step approach: (1) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. (2) Chlorination at the 5-position using POCl₃ or NCS (N-chlorosuccinimide) under reflux in anhydrous DCM .
- Key Parameters : Optimize temperature (80–100°C), solvent polarity (e.g., DMF or N,N-dimethylacetamide), and reaction time (8–12 hours). For regioselectivity, ensure precise stoichiometry of the 3,5-di(trifluoromethyl)phenyl azide and ethyl propiolate .
- Purification : Use silica gel chromatography with a gradient elution (hexane:ethyl acetate 4:1 to 1:1) to isolate the product. Confirm purity via HPLC (≥98%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the triazole ring substitution pattern and ester functionality. Key signals: δ ~7.8 ppm (aromatic protons from 3,5-di(trifluoromethyl)phenyl), δ ~4.3 ppm (ethyl ester -CH₂), δ ~1.3 ppm (ethyl ester -CH₃) .
- LC-MS/MS : To verify molecular weight (M+H⁺ expected at ~406.7 Da) and detect impurities. Use electrospray ionization (ESI+) with a C18 column .
- X-ray Crystallography : For unambiguous structural confirmation. Compare bond lengths/angles with DFT-optimized structures .
Q. What purification strategies are effective for removing byproducts?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC (ACN/water with 0.1% TFA) for polar impurities.
- Recrystallization : Use ethanol/water (3:1) at low temperatures (0–4°C) to isolate crystalline product. Monitor melting point (expected ~120–125°C) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine electrophilic/nucleophilic sites. Fukui indices identify reactive centers for potential bioactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (IC₅₀ measurements) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, discrepancies in cytotoxicity may arise from differing cell passage numbers or serum concentrations .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability in dose-response curves. Include positive/negative controls (e.g., cisplatin for cytotoxicity) .
Q. How to analyze tautomerism or structural dynamics in solution?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
